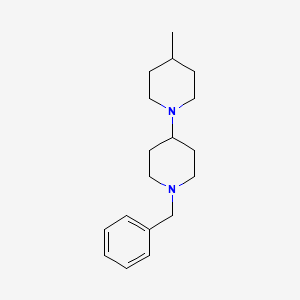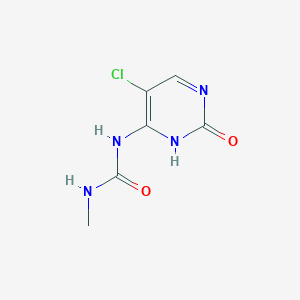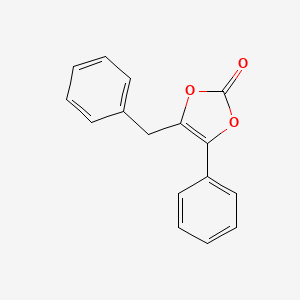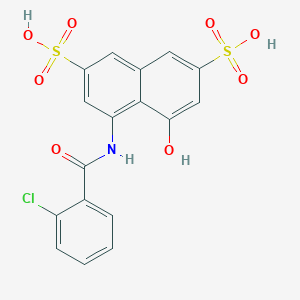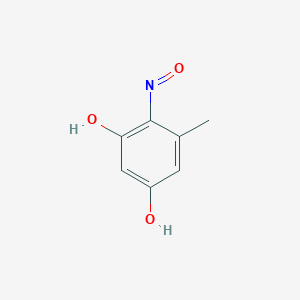
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst . This reaction introduces an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2,3,4-trimethoxynaphthalene: Similar in structure but lacks the acetic acid moiety.
2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Acetic acid;2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Uniqueness
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and a substituted naphthalene ring allows for diverse applications and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
110033-09-5 |
|---|---|
Formule moléculaire |
C15H17ClO6 |
Poids moléculaire |
328.74 g/mol |
Nom IUPAC |
acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO4.C2H4O2/c1-16-11-9-6-7(14)4-5-8(9)10(15)12(17-2)13(11)18-3;1-2(3)4/h4-6,15H,1-3H3;1H3,(H,3,4) |
Clé InChI |
HPFRPYFFDRINSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C(=C(C2=C1C=C(C=C2)Cl)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



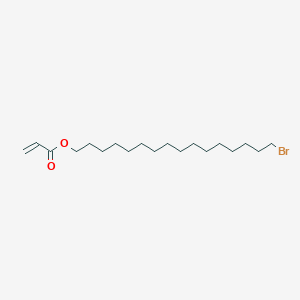
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
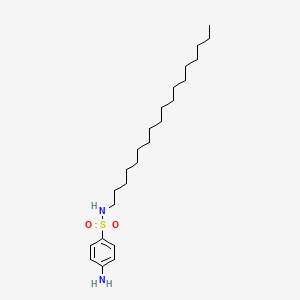
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
